molecular formula C9H10INO2 B8174970 2-Iodo-4-methoxy-N-methylbenzamide

2-Iodo-4-methoxy-N-methylbenzamide

Cat. No.: B8174970
M. Wt: 291.09 g/mol
InChI Key: HORWDBAWLKMKOQ-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-N-methylbenzamide typically involves the iodination of 4-methoxy-N-methylbenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form 2-iodo-4-methoxy-N-methylbenzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-azido-4-methoxy-N-methylbenzamide or 2-thiocyanato-4-methoxy-N-methylbenzamide.

    Oxidation: Formation of 2-iodo-4-methoxybenzaldehyde or 2-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 2-iodo-4-methoxy-N-methylbenzylamine.

Scientific Research Applications

2-Iodo-4-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Iodo-N-methylbenzamide: Lacks the methoxy group, which may result in different reactivity and biological activity.

    4-Methoxy-N-methylbenzamide:

    2-Iodo-4-methoxybenzamide: Lacks the methyl group on the nitrogen atom, influencing its solubility and reactivity.

Uniqueness: 2-Iodo-4-methoxy-N-methylbenzamide is unique due to the combined presence of the iodine atom, methoxy group, and N-methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

2-iodo-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWDBAWLKMKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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